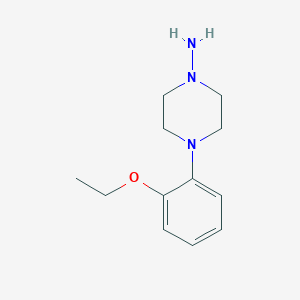

4-(2-Ethoxyphenyl)piperazin-1-amin

Übersicht

Beschreibung

“4-(2-Ethoxyphenyl)piperazin-1-amine” is a chemical compound . It is not intended for human or veterinary use and is used only for research purposes.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(2-Ethoxyphenyl)piperazin-1-amine”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “4-(2-Ethoxyphenyl)piperazin-1-amine” can be analyzed using various techniques such as EDS and Mass Spectroscopy Investigations , Cell Surface Biotinylation and Internalization Assay , and Comparative Analysis of Structures, α1-AR Affinity, Docking Simulations, Molecular Dynamics, and the Distribution of Electrostatic Potential .Chemical Reactions Analysis

The chemical reactions involving “4-(2-Ethoxyphenyl)piperazin-1-amine” can be analyzed through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to protected piperazines . Other reactions involve the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(2-Ethoxyphenyl)piperazin-1-amine” can be analyzed using various techniques. The compound has a molecular weight of 221.3 g/mol. Other properties such as density and solubility can be determined using standard laboratory techniques .Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenorezeptor-Antagonist

Die Verbindung wurde auf ihr Potenzial als Ligand für Alpha1-Adrenorezeptoren untersucht . Diese Rezeptoren gehören zu den am häufigsten untersuchten G-Protein-gekoppelten Rezeptoren, und ihre Aktivierung oder Blockade ist ein wichtiger therapeutischer Ansatz zur Behandlung zahlreicher Erkrankungen .

Behandlung von Herzerkrankungen

Die Wechselwirkung der Verbindung mit Alpha1-Adrenorezeptoren kann zur Behandlung von Herzerkrankungen wie Herzhypertrophie, Herzinsuffizienz, Bluthochdruck, Angina pectoris und Herzrhythmusstörungen eingesetzt werden .

Behandlung von Atemwegserkrankungen

Die Verbindung könnte aufgrund ihrer Wechselwirkung mit Alpha1-Adrenorezeptoren möglicherweise zur Behandlung von Atemwegserkrankungen wie Asthma und Anaphylaxie eingesetzt werden .

Behandlung von neurologischen Erkrankungen

Die Alpha1-Adrenorezeptoren, mit denen diese Verbindung interagiert, sind ein wichtiges Ziel für die Behandlung verschiedener neurologischer Erkrankungen . Dies macht die Verbindung zu einem potenziellen Kandidaten für die Entdeckung neuer Medikamente für das zentrale Nervensystem (ZNS) .

Behandlung von Prostataerkrankungen

Die Verbindung könnte aufgrund ihrer Wechselwirkung mit Alpha1-Adrenorezeptoren möglicherweise zur Behandlung der benignen Prostatahyperplasie eingesetzt werden .

Behandlung von Depressionen

Die Wechselwirkung der Verbindung mit Alpha1-Adrenorezeptoren kann zur Behandlung von Depressionen eingesetzt werden .

Wirkmechanismus

Target of Action

The primary targets of 4-(2-Ethoxyphenyl)piperazin-1-amine are the Alpha1-Adrenergic Receptors (α1-AR) and Monoamine Oxidase B (MAO-B) . The α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also significant targets for various neurological conditions treatment . MAO-B is an enzyme that causes the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

4-(2-Ethoxyphenyl)piperazin-1-amine interacts with its targets by binding to them. It shows affinity towards α1-ARs and inhibits the activity of MAO-B . The binding of this compound to α1-ARs and MAO-B leads to changes in their function, which can result in therapeutic effects.

Biochemical Pathways

The interaction of 4-(2-Ethoxyphenyl)piperazin-1-amine with α1-ARs affects the adrenergic signaling pathway . This pathway plays a key role in various physiological processes, including cardiac function and smooth muscle contraction . The inhibition of MAO-B by this compound prevents the breakdown of dopamine, thereby increasing its levels in the brain .

Pharmacokinetics

The pharmacokinetic properties of 4-(2-Ethoxyphenyl)piperazin-1-amine, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .

Result of Action

The molecular and cellular effects of 4-(2-Ethoxyphenyl)piperazin-1-amine’s action include the modulation of α1-AR activity and the inhibition of MAO-B . These effects can lead to the relaxation of smooth muscles and an increase in dopamine levels, respectively .

Biochemische Analyse

Biochemical Properties

4-(2-Ethoxyphenyl)piperazin-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The binding of 4-(2-Ethoxyphenyl)piperazin-1-amine to these receptors can modulate their activity, leading to various physiological effects.

Cellular Effects

The effects of 4-(2-Ethoxyphenyl)piperazin-1-amine on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with alpha1-adrenergic receptors, leading to changes in intracellular calcium levels and activation of downstream signaling pathways . These interactions can result in altered gene expression and metabolic activity, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-(2-Ethoxyphenyl)piperazin-1-amine exerts its effects through specific binding interactions with biomolecules. The compound acts as an antagonist to alpha1-adrenergic receptors, inhibiting their activity . This inhibition can lead to a decrease in intracellular calcium levels, which in turn affects various cellular processes. Additionally, 4-(2-Ethoxyphenyl)piperazin-1-amine may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(2-Ethoxyphenyl)piperazin-1-amine over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-(2-Ethoxyphenyl)piperazin-1-amine can lead to sustained effects on cellular function, including prolonged inhibition of alpha1-adrenergic receptors and associated signaling pathways.

Dosage Effects in Animal Models

The effects of 4-(2-Ethoxyphenyl)piperazin-1-amine vary with different dosages in animal models. At lower doses, the compound effectively modulates alpha1-adrenergic receptor activity without causing significant adverse effects . At higher doses, toxic effects such as cardiovascular disturbances and neurotoxicity may be observed. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-(2-Ethoxyphenyl)piperazin-1-amine is involved in several metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biological activities and may contribute to the overall effects of the compound. Understanding the metabolic pathways of 4-(2-Ethoxyphenyl)piperazin-1-amine is essential for predicting its pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of 4-(2-Ethoxyphenyl)piperazin-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, such as the brain and liver . This distribution pattern is influenced by factors such as lipophilicity and binding affinity to transport proteins.

Subcellular Localization

4-(2-Ethoxyphenyl)piperazin-1-amine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and can interact with various organelles, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Eigenschaften

IUPAC Name |

4-(2-ethoxyphenyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-16-12-6-4-3-5-11(12)14-7-9-15(13)10-8-14/h3-6H,2,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPPSGOJXDOMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478941.png)

![5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478942.png)

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)

![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)

![(2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478947.png)

![4-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobutanoic acid](/img/structure/B1478948.png)

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478949.png)

![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478952.png)

![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)

![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478955.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478957.png)

![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478959.png)

![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478961.png)

![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478962.png)